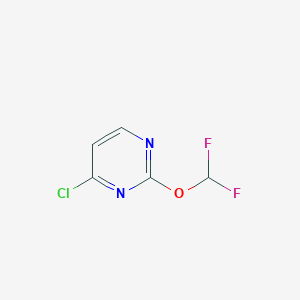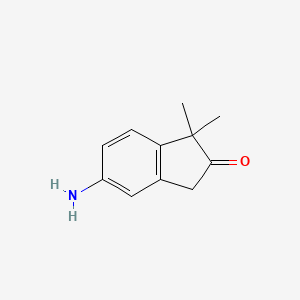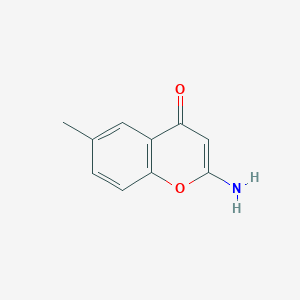
7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure with a methoxy group at the 7th position and a methyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete hydrogenation of the quinoline ring to the tetrahydroquinoline structure .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
2-Methyltetrahydroquinoline: Similar structure but lacks the methoxy group at the 7th position.
7-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methyl group at the 2nd position.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but the methoxy group is at the 6th position instead of the 7th.
Uniqueness: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the methoxy group at the 7th position and the methyl group at the 2nd position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
42835-97-2 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
7-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-9-5-6-10(13-2)7-11(9)12-8/h5-8,12H,3-4H2,1-2H3 |
Clé InChI |
LPULBFXLOWGNEC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(N1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)

![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)










![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)
